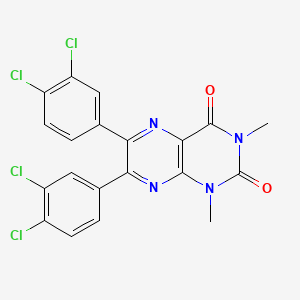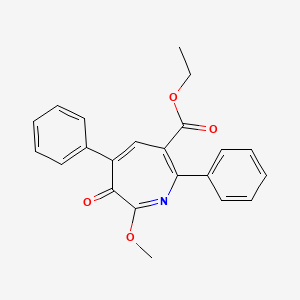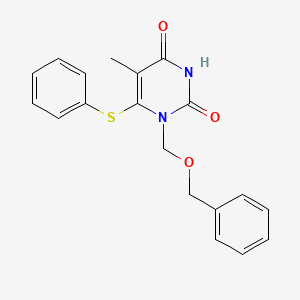
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine is a synthetic organic compound that belongs to the class of thymine derivatives It is characterized by the presence of a benzyloxy group at the 2-position and a phenylthio group at the 6-position of the thymine ring
Preparation Methods
The synthesis of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of the thymine base: The thymine base is first protected to prevent unwanted reactions at specific sites.
Introduction of the benzyloxy group: The benzyloxy group is introduced at the 2-position through a nucleophilic substitution reaction.
Introduction of the phenylthio group: The phenylthio group is introduced at the 6-position using a thiolation reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major products formed from these reactions include sulfoxides, sulfones, and hydroxyl derivatives.
Scientific Research Applications
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and inhibit viral replication or cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogs and other bioactive compounds.
Biological Studies: Researchers use it to investigate the mechanisms of enzyme inhibition and DNA interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyloxy and phenylthio groups enhance its binding affinity to these targets, leading to inhibition of enzymatic activity or disruption of nucleic acid functions. The specific pathways involved may include inhibition of DNA polymerase or reverse transcriptase, leading to the suppression of viral replication or cancer cell growth.
Comparison with Similar Compounds
1-((2-Benzyloxy)methyl)-6-(phenylthio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
6-Methylthymine: A thymine analog with a methyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
132774-43-7 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-methyl-1-(phenylmethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H18N2O3S/c1-14-17(22)20-19(23)21(13-24-12-15-8-4-2-5-9-15)18(14)25-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22,23) |
InChI Key |
FJOBRMRZIMEZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)



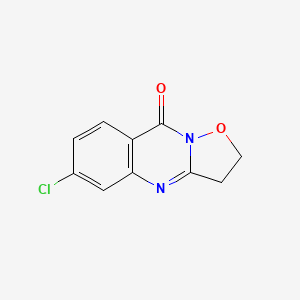


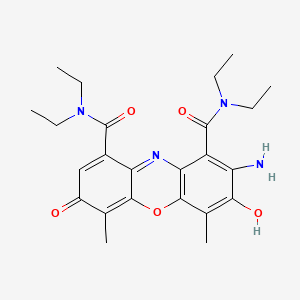

![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
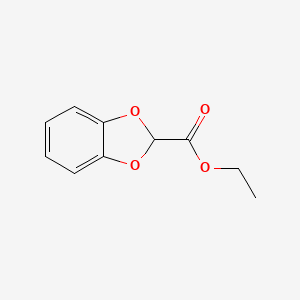
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
